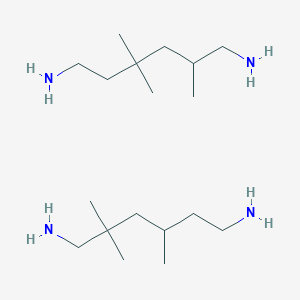

2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine

Description

Evolution of Branched Aliphatic Diamines in Contemporary Polymer Synthesis

The field of polymer science has witnessed a significant evolution from linear to more complex, branched polymer architectures. Initially, synthetic polymers were predominantly based on linear aliphatic segments, typically with six or fewer carbon atoms in a straight chain. acs.org The properties of these early polycondensates, such as polyesters and polyamides, were largely dictated by the functional groups they contained. acs.org However, the demand for materials with tailored properties has driven research towards more sophisticated monomer designs.

The introduction of branched aliphatic diamines represents a pivotal development in contemporary polymer synthesis. Unlike their linear counterparts, branched monomers introduce irregularities into the polymer chain, which can disrupt crystallinity and enhance flexibility. nih.gov This approach allows for the creation of polymers with a broad spectrum of properties. For instance, branched polyamines have been synthesized from citric-based compounds and diamines like 1,6-hexanediamine (B7767898) to create novel biomass adhesives. acs.orgacs.org The synthesis of aliphatic polyesters has also benefited from the incorporation of long-chain branched monomers, leading to more flexible materials. nih.gov This strategic use of branched building blocks bridges the gap between traditional polycondensates and highly versatile semicrystalline polyolefins, enabling the development of advanced materials for a wide array of applications. acs.org

Strategic Role of Sterically Hindered Diamines in Tailored Polymer Architecture Design

Steric hindrance is a powerful tool in polymer chemistry for designing customized three-dimensional polymer architectures. Sterically hindered amines, characterized by bulky substituents near the reactive amine group, exhibit modified reactivity that can be exploited to control polymerization processes. rsc.org The presence of these bulky groups can slow down the reaction rate, which is particularly advantageous in the production of materials like polyureas, allowing for enhanced aesthetic quality in the final product. tri-iso.com

The strategic incorporation of sterically hindered diamines allows for precise control over the polymer's final structure. For example, in the synthesis of dendrimers, which are highly branched, star-shaped polymers, steric hindrance can cause the synthesis to self-interrupt at a predictable generation number. researchgate.net This occurs due to the backfolding of peripheral groups, leading to well-defined nanoarchitectures. researchgate.net This level of control is crucial for applications in fields like nanomedicine. researchgate.net Similarly, introducing sterically demanding substituents into complex molecular structures like cycloparaphenylene (CPP) dimers can inhibit the dynamic motion of the rings, leading to configurationally stable structures with well-defined conformations. acs.org This demonstrates that steric hindrance is a key design element for creating polymers with specific and predictable spatial arrangements and properties.

Contextualization of 2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine as a Key Polymer Precursor in Academic Literature

This compound is a significant branched and sterically hindered aliphatic diamine in material science. It is commercially available as a mixture of two isomers: 2,2,4-Trimethylhexane-1,6-diamine and 2,4,4-Trimethylhexane-1,6-diamine. wikipedia.org This isomeric mixture is synthesized from isophorone (B1672270) via the hydrogenation of the corresponding trimethylhexamethylenedinitrile intermediate. wikipedia.orgchemicalbook.com

As a key polymer precursor, this diamine is utilized in the synthesis of high-performance polymers. Its asymmetric structure, with multiple methyl groups, imparts unique properties to the resulting polymers. It is a crucial monomer for producing a specific type of amorphous polyamide known as nylon TMDT. wikipedia.orggoogle.com This material is noted for yielding molded articles with low shrinkage and high impact strength when blended with other polyamides. google.com

Furthermore, this compound serves as a multifunctional crosslinker and curing agent in epoxy resins and polyurethanes. biosynth.comcymitquimica.com Its structure provides excellent stability and chemical resistance to the polymers it forms. The diamine can also be reacted with maleic anhydride (B1165640) to produce 1,6-bismaleimido(2,2,4-trimethyl)hexane, a compound that can be polymerized to form infusible, insoluble polymers with good mechanical properties or used to cross-link elastomers. google.com

Chemical and Physical Properties of Trimethyl-1,6-hexanediamine Isomers

This interactive table summarizes key properties of the isomeric mixture and its individual components.

| Property | This compound (Mixture) | 2,2,4-Trimethylhexane-1,6-diamine | 2,4,4-Trimethylhexane-1,6-diamine |

| CAS Number | 25513-64-8 biosynth.com | 3236-53-1 wikipedia.org | 3236-54-2 wikipedia.org |

| Molecular Formula | C₉H₂₂N₂ biosynth.com | C₉H₂₂N₂ wikipedia.org | C₉H₂₂N₂ wikipedia.org |

| Molar Mass | 158.28 g/mol biosynth.com | 158.289 g/mol wikipedia.org | 158.289 g/mol wikipedia.org |

| Appearance | Clear Liquid cymitquimica.com | Colorless to light yellow liquid chemicalbook.com | - |

| Boiling Point | 232 °C biosynth.comchemicalbook.com | 227 °C echemi.com | 224.1 °C |

| Melting Point | -80 °C biosynth.com | - | - |

| Density | 0.867 g/cm³ biosynth.comchemicalbook.com | 0.856 g/cm³ echemi.com | 0.856 g/cm³ |

| Flash Point | 104 °C biosynth.com | - | - |

Propriétés

Numéro CAS |

1219589-20-4 |

|---|---|

Formule moléculaire |

C18H44N4 |

Poids moléculaire |

316.6 g/mol |

Nom IUPAC |

2,2,4-trimethylhexane-1,6-diamine;2,4,4-trimethylhexane-1,6-diamine |

InChI |

InChI=1S/2C9H22N2/c1-8(7-11)6-9(2,3)4-5-10;1-8(4-5-10)6-9(2,3)7-11/h2*8H,4-7,10-11H2,1-3H3 |

Clé InChI |

IXIXPOVPUKTPFV-UHFFFAOYSA-N |

SMILES canonique |

CC(CCN)CC(C)(C)CN.CC(CC(C)(C)CCN)CN |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Chemistry for 2,2,4 2,4,4 Trimethyl 1,6 Hexanediamine

Industrial Synthesis Pathways: Catalytic Hydrogenation of Nitrile Precursors

The industrial production of 2,2,4(2,4,4)-trimethyl-1,6-hexanediamine predominantly involves the catalytic hydrogenation of a mixture of 2,2,4- and 2,4,4-trimethyladiponitrile. This dinitrile precursor is typically derived from isophorone (B1672270), which is first hydrogenated to trimethylcyclohexanol (B73185). The subsequent oxidation of this alcohol with nitric acid yields trimethyladipic acid, which is then converted to the dinitrile. wikipedia.org The final and critical step is the reduction of the dinitrile to the diamine.

NC-(C₆H₉(CH₃)₃)-CN + 4H₂ → H₂N-CH₂-(C₆H₉(CH₃)₃)-CH₂-NH₂

This hydrogenation is a challenging process due to the branched nature of the dinitrile, which can lead to the formation of byproducts. google.com

The optimization of the hydrogenation process is critical to maximize the yield of the desired primary diamine and to control the formation of byproducts. Dinitriles, particularly branched ones, are more susceptible to the formation of cyclic byproducts and oligomers compared to their linear counterparts. google.com The primary byproducts in nitrile hydrogenation are secondary and tertiary amines, which arise from the condensation of the intermediate imine with the final amine product. nih.gov

To suppress the formation of these byproducts, the reaction is typically carried out in the presence of ammonia (B1221849). The ammonia helps to shift the equilibrium away from the condensation reactions, thereby favoring the formation of the primary amine. chemicalbook.com

Optimization studies have focused on several key parameters:

Catalyst Selection: The choice of catalyst significantly impacts both the reaction rate and the selectivity towards the primary amine.

Reaction Temperature and Pressure: These parameters are balanced to ensure a high reaction rate without promoting undesirable side reactions.

Solvent and Additives: The use of appropriate solvents and additives like ammonia is crucial for byproduct control.

Catalyst Pre-treatment: Conditioning the catalyst, for instance with ammonia, can improve its performance and selectivity. chemicalbook.com

A key aspect of optimization is to increase the selectivity of the diamine formation relative to the starting dinitrile, which also leads to a lower level of impurities in the final product. google.com

Extensive research has been conducted on various catalyst systems for the hydrogenation of nitriles. For industrial applications, catalysts based on cobalt and nickel are commonly employed.

Catalyst Systems:

Raney-type Catalysts: Raney-type cobalt and nickel catalysts are frequently used for nitrile hydrogenation. chemicalbook.com Raney cobalt, in particular, has been shown to exhibit high selectivity towards the formation of primary amines. Doped Raney cobalt catalysts, containing elements like chromium, nickel, and iron, have also been investigated to further enhance performance.

Supported Catalysts: Supported cobalt catalysts, such as cobalt on a silica (B1680970) (SiO₂) support, have been developed for industrial-scale hydrogenations. These catalysts offer good activity and selectivity.

Reaction Conditions:

The hydrogenation of trimethyladiponitrile is typically carried out under the following conditions:

| Parameter | Typical Range |

| Catalyst | Raney-type Cobalt |

| Temperature | 120 °C |

| Pressure | 250 bar |

| Solvent | Not specified in detail, but often an alcohol |

| Additive | Ammonia |

This table is based on an example of a lab-scale hydrogenation that reflects industrial conditions. chemicalbook.com

The use of a fixed-bed reactor is common in industrial settings, allowing for continuous processing. The catalyst is often conditioned with ammonia at elevated temperature and pressure before the introduction of the dinitrile feed. chemicalbook.com

Laboratory-Scale Synthesis Techniques and Purification Strategies

In a laboratory setting, the synthesis of this compound can be performed using a high-pressure autoclave. A typical laboratory procedure involves the hydrogenation of trimethyladiponitrile in the presence of a Raney-type cobalt catalyst and ammonia.

An example of a laboratory-scale synthesis is as follows: A 1-liter hydrogenation autoclave equipped with a catalyst basket is charged with 80 ml of a spherical Raney-type fixed bed cobalt catalyst. The catalyst is conditioned with approximately 500 ml of ammonia at 50°C and 250 bar for 2 hours. Following conditioning, 600 ml of a 20% solution of trimethyladiponitrile (as a mixture of 2,4,4- and 2,2,4-isomers) is hydrogenated at 120°C and a total pressure of 250 bar for 6 hours. After the reaction, the product is discharged and analyzed. chemicalbook.com

Purification Strategies:

The purification of the crude diamine product is essential to remove unreacted starting materials, byproducts, and the catalyst. Common purification techniques for diamines include:

Distillation: Fractional distillation is a primary method for purifying diamines. This can be performed under vacuum to reduce the boiling point and prevent thermal degradation. For instance, a related diamine, N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine, is purified by distillation at a boiling point of 225°C under a pressure of 6 mbar. googleapis.com The presence of ammonia as an impurity in diamines can be addressed by introducing an inert gas during distillation to entrain the ammonia. google.com

Crystallization: For solid diamines, recrystallization from a suitable solvent is an effective purification method. While this compound is a liquid at room temperature, this technique is relevant for the purification of related solid diamines and highlights a common strategy in amine purification. google.com

Filtration: The removal of the solid catalyst after the reaction is a straightforward filtration step.

Exploration of Alternative Precursor Chemistry and Reaction Pathways for Production

While the isophorone-based route is the dominant industrial method, research into alternative synthetic pathways using different precursors is ongoing, driven by the desire for more sustainable and potentially more efficient processes.

One potential alternative approach involves the synthesis of α,ω-diamines from α,ω-dialdehydes. In this method, a dialdehyde (B1249045) is reacted with a primary amine in the presence of water, and the resulting reaction mixture is then treated with excess ammonia and hydrogen in the presence of a hydrogenation catalyst. google.com This approach avoids the use of dinitriles as intermediates.

Another area of exploration is the use of bio-based precursors. While not yet applied to the synthesis of branched diamines like trimethyl-1,6-hexanediamine, there is growing research into the production of linear diamines from renewable resources. For example, methods for producing 1,6-hexanediamine (B7767898) from precursors like succinic acid, glycerol, adipic acid, lactic acid, and levulinic acid are being investigated. These bio-catalytic routes offer a potential long-term alternative to petrochemical-based syntheses.

Chemical Reactivity and Functionalization Studies of 2,2,4 2,4,4 Trimethyl 1,6 Hexanediamine

Aminic Reactivity in Polyaddition and Polycondensation Reactions

The two primary amine (-NH₂) functionalities of trimethyl-1,6-hexanediamine are the centers of its reactivity, enabling it to act as a building block for various polymers. biosynth.comvaia.com These reactions typically involve the nucleophilic character of the amine's nitrogen atom.

Reaction Kinetics and Mechanisms with Isocyanates in Polyurethane Systems

In polyurethane and polyurea chemistry, diamines like trimethyl-1,6-hexanediamine function as chain extenders or curing agents. The fundamental reaction involves the nucleophilic addition of the amine's active hydrogen to the electrophilic carbon atom of an isocyanate group (-NCO). semanticscholar.orgresearchgate.net This reaction is generally rapid and results in the formation of a urea (B33335) linkage (-NH-CO-NH-).

The mechanism proceeds as follows:

The lone pair of electrons on the primary amine's nitrogen atom attacks the electron-deficient carbon of the isocyanate group.

This leads to the formation of a zwitterionic intermediate.

A rapid proton transfer from the nitrogen to the oxygen atom occurs, yielding the stable urea linkage.

When trimethyl-1,6-hexanediamine reacts with a diisocyanate, a polyurea is formed. In systems containing polyols, it can be incorporated into a polyurethane-urea copolymer. The kinetics of this reaction are influenced by several factors. The reactivity of the isocyanate group is dependent on its chemical structure; aromatic isocyanates are generally more reactive than aliphatic ones due to electronic effects. semanticscholar.org The steric hindrance caused by the three methyl groups on the hexanediamine (B8719201) backbone can also influence the reaction rate compared to a linear diamine like 1,6-hexanediamine (B7767898). While specific kinetic data for this particular diamine is not extensively detailed in the provided literature, the reaction is known to be fast, often not requiring a catalyst, which is typical for aliphatic amine-isocyanate reactions. mdpi.comrsc.org The resulting polymer network benefits from the diamine's use as a crosslinker. biosynth.com

Reactivity with Carboxylic Acid Derivatives for Polyamide Formation

Trimethyl-1,6-hexanediamine is a key monomer for producing a specialty polyamide known as Nylon TMDT. wikipedia.org Polyamides are formed through a polycondensation reaction between a diamine and a dicarboxylic acid or a more reactive derivative, such as a diacyl chloride. vaia.comsavemyexams.com The reaction involves the formation of an amide bond (-CO-NH-) with the elimination of a small molecule, typically water (for a dicarboxylic acid) or hydrogen chloride (for a diacyl dichloride). savemyexams.comyoutube.com

The reaction with a dicarboxylic acid requires high temperatures to drive off the water and proceed to high molecular weights. The mechanism is a nucleophilic acyl substitution:

The amine group attacks the carbonyl carbon of the carboxylic acid.

A tetrahedral intermediate is formed.

The hydroxyl group is eliminated as water, and an amide bond is formed.

Using a diacyl chloride makes the reaction much faster and can be performed at lower temperatures. savemyexams.com The chlorine atom is an excellent leaving group, facilitating the nucleophilic attack by the amine. This reaction is often performed interfacially. The resulting polyamide's properties, such as melting point, crystallinity, and mechanical strength, are directly influenced by the irregular, bulky structure of the trimethyl-1,6-hexanediamine monomer, which disrupts the chain packing and hydrogen bonding that is characteristic of polyamides like Nylon 6,6. savemyexams.com

Curing Mechanisms with Epoxy Resins: Mechanistic and Network Formation Research

One of the primary applications of trimethyl-1,6-hexanediamine is as a curing agent (or hardener) for epoxy resins. wikipedia.orgbiosynth.com Epoxy resins contain highly strained, three-membered rings known as epoxide or oxirane groups. The curing process involves the ring-opening of these groups by the amine. longchangchemical.com

The mechanism is a nucleophilic addition reaction:

An active hydrogen on one of the primary amine groups of the diamine attacks a carbon atom of the epoxide ring. longchangchemical.comdinuofrp.com

This nucleophilic attack leads to the opening of the ring and the formation of a covalent bond between the nitrogen and the carbon. The oxygen atom of the epoxide becomes a hydroxyl (-OH) group.

This initial reaction forms a secondary amine. Each primary amine group has two active hydrogens, and the resulting secondary amine has one, allowing for multiple reactions.

Since trimethyl-1,6-hexanediamine has two primary amine groups, it possesses a total of four active hydrogens, enabling it to react with four epoxide groups. This functionality allows it to act as a crosslinker, connecting multiple epoxy polymer chains together. This cross-linking process transforms the liquid resin into a rigid, three-dimensional thermoset network with high mechanical strength and thermal stability. threebond.co.jp As an aliphatic amine, it can cure epoxy resins at room temperature, although heating can accelerate the process and improve the final properties of the cured material. dinuofrp.comthreebond.co.jp Adducts of trimethylhexamethylenediamine with polyglycidyl ethers have also been developed as solvent-free curing agents. google.com

Summary of Polymerization Reactions

| Polymer System | Co-reactant | Linkage Formed | Reaction Type | Role of Diamine |

| Polyurethane/Polyurea | Diisocyanate | Urea | Polyaddition | Chain Extender / Curer |

| Polyamide | Dicarboxylic Acid / Diacyl Chloride | Amide | Polycondensation | Monomer |

| Epoxy System | Epoxy Resin (Diglycidyl Ether) | C-N bond (forms secondary/tertiary amines and hydroxyls) | Polyaddition (Ring-Opening) | Curing Agent / Crosslinker |

Derivatization Strategies for Novel Chemical Entity Synthesis

Beyond polymerization, the amine functionalities of trimethyl-1,6-hexanediamine serve as versatile handles for synthesizing new, smaller molecules with specialized functions. biosynth.com

Synthesis of Specialty Ligands and Macrocycles

Diamine compounds are fundamental building blocks in the synthesis of macrocyclic ligands, which are large cyclic molecules capable of binding metal ions or other guest molecules. nih.gov A common strategy for synthesizing macrocycles is through Schiff base condensation, which involves the reaction of a diamine with a dialdehyde (B1249045) or diketone. researchgate.net

For trimethyl-1,6-hexanediamine, a [2+2] condensation with a suitable dialdehyde could yield a macrocyclic Schiff base. The reaction proceeds by forming two imine (C=N) bonds, cyclizing the structure. The bulky, asymmetric nature of the trimethyl-1,6-hexanediamine backbone would introduce significant conformational rigidity and chirality into the resulting macrocycle. These structural features are highly desirable in coordination chemistry and catalysis, as they can influence the geometry and selectivity of metal complexes. researchgate.netnih.gov While specific examples using this exact diamine are not prevalent in the search results, the general applicability of these synthetic methods to diamines provides a clear pathway for its use in creating novel macrocyclic structures. dtic.milresearchgate.net

Modification of Amine Functionalities for Targeted Chemical Applications

The primary amine groups of trimethyl-1,6-hexanediamine can be chemically modified through various reactions to create derivatives for specific applications. Standard amine reactions such as N-alkylation and N-acylation can be employed to alter the compound's properties or to attach it to other molecules.

A pertinent example of derivatization is the synthesis of branched or hyperbranched polymers. For instance, studies have shown that 1,6-hexanediamine can react with trimethyl citrate (B86180) in a 3:1 molar ratio to produce a branched, viscous liquid polyamine. acs.orgacs.org In this reaction, the amine groups react with the ester functionalities of the citrate to form amide linkages, with the trifunctional nature of the citrate leading to a branched architecture. acs.org Applying this strategy to trimethyl-1,6-hexanediamine would similarly yield novel hyperbranched poly(amido-amine)s. The resulting structures would possess a high density of terminal amine groups, making them potentially useful as gene delivery vectors, rheology modifiers, or building blocks for more complex materials.

Advanced Polymer and Material Systems Incorporating 2,2,4 2,4,4 Trimethyl 1,6 Hexanediamine

Polyurethane Systems: Research into Material Design and Performance

In polyurethane (PU) chemistry, TMHD functions as a chain extender or curing agent. ulprospector.comnewchemin.com It reacts with isocyanate groups to form the hard segments of the polymer. The methyl side groups on the TMHD backbone create steric hindrance, which influences the morphology of these hard segments. This leads to a less ordered, more amorphous hard phase, affecting the pot life, curing profile, and the final mechanical and thermal properties of the polyurethane material. evonik.comjoiningchem.com

The incorporation of 2,2,4(2,4,4)-trimethyl-1,6-hexanediamine is particularly noted in the development of flexible and elastomeric polyurethane systems. Its structure contributes to creating materials that combine durability with elasticity.

Research Findings: Patent literature discloses the use of TMHD as a suitable amine-terminated curing agent for producing saturated polyurethane compositions for golf ball covers, an application requiring high resilience and tear strength. google.ttgoogleapis.com The unique structure of TMHD helps to form a durable yet flexible network. Further research into polyurethane dispersions designed for a "soft feel" also identifies TMHD as a potential diamine for chain extension, highlighting its role in creating flexible materials. google.com In epoxy systems, which provides transferable insights, curing with TMHD results in products with good flexibility and clarity. evonik.comjoiningchem.comimcdca.com It is also listed as a potential diamine in the synthesis of breathable polyurethanes, which are used in applications requiring moisture permeability and elasticity. justia.com

TMHD is utilized in the synthesis of thermoplastic polyurethanes (TPUs), where it acts as a chain extender to build hard segments. The irregular, branched structure of TMHD disrupts the crystallinity of these hard segments, which is a key factor in determining the processing characteristics and physical properties of the resulting TPU.

Research Findings: Research documented in patent filings shows TMHD as a listed diamine chain extender for creating thermoplastic polyurethane compositions. epo.org Its utility is also noted in the formation of hollow fiber membranes made from a blend containing thermoplastic polyurethanes, where the polymer properties are critical for membrane performance. google.com While direct studies focusing solely on "rigid" PUs with TMHD are not prevalent, its function as a chain extender is fundamental to forming the hard block domains that impart rigidity. The use of TMHD, compared to a linear diamine, would be expected to yield a more amorphous rigid phase with potentially higher transparency and different thermal behavior.

In the field of coatings and adhesives, TMHD is valued for its ability to create crosslinked networks with specific performance attributes, such as controlled reactivity and good chemical resistance.

Research Findings: Patents describe the creation of two-component polyurethane coating systems where TMHD is first reacted with maleic acid diethylester. google.comgoogle.com This resulting adduct is then used as part of the isocyanate-reactive component, demonstrating a specific method for incorporating TMHD to achieve desired coating properties. google.comgoogle.com For adhesives and sealants, a derivative, N,N′-bis(4-alkylbenzylidene)-2,2(4),4-trimethyl-1,6-hexanediamine, has been formulated into two-component polyurethane compositions. justia.com Technical datasheets for the compound, under the trade name VESTAMIN® TMD, confirm its application as a hardener for solvent-free and solvent-based lacquers and coatings, as well as in adhesives. evonik.comjoiningchem.commychem.ir

Interactive Table: Research on TMHD in Polyurethane Systems

| PU Type | Role of TMHD | Key Research Finding / Application | Source(s) |

|---|---|---|---|

| Elastomer | Curing Agent / Chain Extender | Used in formulations for resilient articles such as golf ball covers. | google.ttgoogleapis.com |

| Flexible PU Dispersion | Chain Extender | Component in producing PUs with "soft feel" tactile properties. | google.com |

| Thermoplastic PU (TPU) | Chain Extender | Listed as a diamine for creating TPU compositions and in blends for hollow fiber membranes. | epo.orggoogle.com |

| Coating | Component of Isocyanate-Reactive Adduct | Reacted with maleic acid diethylester for use in two-component PU coating systems. | google.comgoogle.com |

| Adhesive / Sealant | Precursor for Aldimine Component | A derivative is used in two-component PU compositions for adhesives and sealants. | justia.com |

Polyamide Synthesis and Engineering with this compound

TMHD is an important monomer for producing specialty polyamides (PAs). Its branched, asymmetric structure is a critical tool for polymer engineers seeking to control crystallinity and, consequently, the physical properties of the final material. evonik.comjoiningchem.com The introduction of TMHD into the polymer backbone disrupts the hydrogen bonding and chain alignment typical of polyamides made from linear diamines, leading to the formation of amorphous or semi-crystalline materials. google.comscribd.com

TMHD is frequently used as a co-monomer to modify the properties of existing polyamide formulations or to create novel co-polyamides with tailored performance characteristics.

Research Findings: A well-known example is a semi-crystalline, semi-aromatic copolyamide made from terephthalic acid and TMHD, commercially known as Trigamid T. scribd.com Its properties are distinct from polyamides made with linear diamines. Patent literature extensively documents the use of TMHD as a branched aliphatic diamine in the synthesis of co-polyamides. For instance, it can be copolymerized with monomers like 1,9-nonanediamine and terephthalic acid to produce semi-aromatic polyamides with specific thermal and mechanical properties. google.comgoogle.comrospatent.gov.ru One study noted that copolymerizing a polyamide (based on terephthalic acid and 1,6-hexanediamine) with TMHD resulted in a material with poor rigidity at high temperatures, illustrating the significant impact a branched co-monomer can have on polymer properties. google.com Its use has also been cited in the development of copolyamides for demanding applications like hydrogen tank liners. google.com

The structural irregularity of TMHD is a key enabler for producing amorphous and semi-aromatic polyamides. These materials are often sought for applications requiring transparency, toughness, and dimensional stability.

Research Findings: The chemical structure of TMHD, with its three methyl groups, inherently hinders the formation of a highly ordered crystalline structure. This makes it an ideal building block for reducing the crystallinity of polyamides. Research detailed in a patent application describes a fiber-reinforced thermoplastic composition that utilizes an "amorphous polyamide matrix" which can be formulated using TMHD as a diamine monomer. googleapis.com This directly points to its role in creating non-crystalline polyamide systems. The aforementioned Trigamid T is a prime example of a semi-aromatic polyamide derived from TMHD. scribd.com Further patents on semi-aromatic polyamides list TMHD as a potential diamine monomer, confirming its established role in this class of materials. google.com

Interactive Table: Research on TMHD in Polyamide Systems

| Polyamide Type | Co-monomer(s) | Resulting Property / Application | Source(s) |

|---|---|---|---|

| Semi-Aromatic Copolyamide | Terephthalic acid | Forms a semi-crystalline material known as Trigamid T. | scribd.com |

| High-Performance Copolyamide | 1,9-Nonanediamine, Terephthalic acid | Used as a modifying co-monomer to alter mechanical and thermal properties. | google.comgoogle.comrospatent.gov.ru |

| Amorphous Polyamide | Various diacids | Component in creating an "amorphous polyamide matrix" for fiber-reinforced composites. | googleapis.com |

| Copolyamide | Not specified | Formulated into polyamide compositions for hydrogen tank liners. | google.com |

Epoxy Resin Systems: Curing Behavior and Network Formation Research

This compound is a significant aliphatic diamine utilized as a curing agent, or hardener, for epoxy resins. biosynth.comwikipedia.org This compound, which is a mixture of the 2,2,4- and 2,4,4-trimethyl isomers, engages in cross-linking reactions with the epoxide groups of the resin. wikipedia.orggoogle.com The primary amine groups at each end of its structure react with epoxy rings, leading to the formation of a three-dimensional, cross-linked polymer network. threebond.co.jp This process transforms the liquid resin into a solid, infusible, and insoluble thermoset material. nih.gov

The curing process with aliphatic amines like trimethyl-1,6-hexanediamine is typically rapid and can occur at ambient temperatures. threebond.co.jp The reactivity, however, is influenced by the specific structure of the amine. The branched, asymmetrical methyl groups on the hexane (B92381) chain of this compound influence the steric hindrance around the amine groups, which can affect the curing kinetics and the final network structure compared to linear diamines. threebond.co.jptechscience.com Research into the curing behavior of epoxy-amine systems often employs techniques like Differential Scanning Calorimetry (DSC) to determine key parameters such as the heat of reaction (enthalpy), the onset of curing temperature, and the peak exotherm temperature, which collectively define the reactivity of the curing agent. nih.govcnrs.fr The resulting network architecture, characterized by the cross-link density and chain flexibility, dictates the ultimate physical and mechanical properties of the cured epoxy system. nih.gov

High-Performance Epoxy Composites and Thermoset Systems

In the realm of high-performance materials, this compound is employed to formulate robust epoxy composites and thermosets. The properties of these materials are directly tied to the structure of the diamine curing agent. mdpi.com The use of this branched aliphatic diamine can impart a unique combination of properties, including improved flexibility and good thermal stability, to the final product. While aromatic amines are often selected for applications requiring maximum heat resistance, aliphatic diamines like trimethyl-1,6-hexanediamine are crucial for systems where a balance of mechanical performance, chemical resistance, and convenient processing is needed. threebond.co.jpmdpi.com

Research has shown that the structural characteristics of the amine hardener significantly influence the thermomechanical properties of the cured epoxy. For instance, the glass transition temperature (Tg), a critical parameter for high-performance applications, is directly affected by the amine's molecular structure. mdpi.com The incorporation of this compound contributes to a highly cross-linked network, which enhances mechanical strength. Studies on modified epoxy systems, such as those incorporating functionalized graphene oxide with diamines, have demonstrated substantial improvements in strength, elastic modulus, and impact strength, alongside increased thermal stability. nih.gov For example, the addition of hexamethylenediamine-functionalized graphene oxide to an epoxy composite resulted in a 122% increase in impact strength and an 82% increase in tensile strength. nih.gov These findings underscore the potential for creating advanced composites by carefully selecting and modifying amine curing agents.

| Epoxy System | Modifier | Tensile Strength Improvement | Impact Strength Improvement | Reference |

|---|---|---|---|---|

| Epoxy Composite | Graphene Oxide-Hexamethylenediamine (GO-HMDA) | +82% | +122% | nih.gov |

| AFG-90MH Epoxy | 4,4'-Methylenebis(2-chloroaniline) (MOCA) | Flexural Strength: 165 MPa | N/A | mdpi.com |

| AFG-90MH Epoxy | 4,4'-Methylenedianiline (MDA) | Flexural Strength: 158 MPa | N/A | mdpi.com |

Specialty Epoxy Adhesives and Sealants Research

Epoxy resins are foundational materials for specialty adhesives and sealants, prized for their exceptional adhesion to a wide variety of substrates, high chemical resistance, and low shrinkage upon curing. specialchem.com this compound serves as a key component in formulating these systems, acting as a curing agent that provides enhanced flexibility and chemical resistance. The unique branched structure of this diamine can improve the toughness and resilience of the adhesive bond line, which is critical in applications subjected to mechanical stress or thermal cycling.

Solvent-free liquid adducts of epoxy resins and alkyl-substituted hexamethylenediamines, including the 2,2,4- and 2,4,4-trimethyl isomers, have been developed as curing agents for adhesive and coating applications. google.com These adducts are formed by reacting an excess of the diamine with a liquid polyglycidyl ether, resulting in a stable, liquid hardener that can be easily mixed with epoxy resins without the need for solvents. google.com This approach addresses the challenges of handling highly reactive, low-viscosity components. Research in this area focuses on optimizing the ratio of amine to epoxy in the adduct formation to control the viscosity and reactivity of the final adhesive system. google.com The market for epoxy adhesives continues to evolve, with a growing demand for formulations offering faster cure times and improved impact resistance, areas where the selection of the amine curing agent is paramount. specialchem.com

Exploration in Other Polymer Architectures and Applications

Beyond its established role in epoxy systems, the unique structural features of this compound make it a candidate for incorporation into other advanced polymer architectures. Its nature as a difunctional primary amine allows it to act as a monomer or building block in various polymerization reactions.

Polyimides and Polyurea Systems

This compound is a suitable monomer for the synthesis of polyamides, as exemplified by its use in producing Nylon TMDT. wikipedia.org Its diamine functionality also allows for its use in the creation of polyimides and polyureas. In polyimide synthesis, diamines are reacted with dianhydrides. Research has demonstrated the synthesis of 1,6-bismaleimido(2,2,4-trimethyl)hexane, a bismaleimide (B1667444) monomer, from the reaction of 2,2,4-trimethylhexamethylenediamine with maleic anhydride (B1165640). google.com This monomer can undergo thermal polymerization to produce highly cross-linked, infusible, and insoluble polymers with good mechanical properties, characteristic of polyimide resins. google.com

In polyurea systems, the rapid reaction between a diamine and a diisocyanate forms the urea (B33335) linkages that constitute the polymer backbone. The branched structure of this compound can disrupt chain packing, potentially leading to polyureas with lower crystallinity and enhanced flexibility compared to those made with linear diamines. It is also utilized as a crosslinker in polyurethane systems. biosynth.com

Dendrimers, Hyperbranched Polymers, and Hybrid Organic-Inorganic Materials

The field of complex polymer architectures includes dendrimers and hyperbranched polymers, which are characterized by their highly branched, three-dimensional structures. instras.comnih.gov Dendrimers are perfectly branched, monodisperse macromolecules, while hyperbranched polymers have a more irregular, polydisperse structure. mdpi.comshoko-sc.co.jp The synthesis of these polymers often involves the polycondensation of ABx-type monomers or the reaction of multifunctional cores with appropriate monomers. instras.com

While specific examples detailing the use of this compound in dendrimer synthesis are not prominent, its diamine nature makes it a potential A2-type building block. It could theoretically be used in step-growth polymerizations with B3 or B4 type monomers to create hyperbranched structures. For instance, studies have described the synthesis of hyperbranched polyamines through reactions like the amidation of trimethyl citrate (B86180) with 1,6-hexanediamine (B7767898), demonstrating a pathway where a similar trimethyl-substituted diamine could be employed. acs.org The properties of the resulting hyperbranched polymers, such as solubility and viscosity, would be influenced by the branching imparted by the diamine's structure. instras.com

Structure Property Relationships in 2,2,4 2,4,4 Trimethyl 1,6 Hexanediamine Derived Materials

Influence of Branched Structure on Polymer Microstructure and Morphology

The incorporation of 2,2,4(2,4,4)-trimethyl-1,6-hexanediamine into polymer chains significantly disrupts the regular packing that is characteristic of polymers made from linear diamines like 1,6-hexanediamine (B7767898). chemguide.co.uklibretexts.org The presence of bulky trimethyl groups along the aliphatic backbone introduces steric hindrance, which in turn influences the polymer's microstructure and morphology.

In polyamides, the regularity of the polymer chain is a key factor in its ability to crystallize. The random distribution of the 2,2,4- and 2,4,4- isomers, along with the chiral center at the C4 position in the 2,2,4- isomer, leads to a highly amorphous or semi-crystalline structure with reduced crystallinity. mdpi.comnih.gov This is in contrast to polyamides like Nylon 6,6, which exhibit well-defined crystalline regions. The reduced crystallinity generally results in polymers with higher transparency.

The influence of monomer structure on polymer morphology has been observed in various polyamide systems. For instance, studies on polyamides derived from different diamines have shown that changes in the monomer's geometry can significantly affect the resulting membrane microstructure, porosity, and surface area. nih.gov While not directly studying trimethyl-1,6-hexanediamine, these findings support the principle that the branched and asymmetric nature of this diamine will lead to a more porous and less ordered polymer matrix.

In epoxy resins, where this diamine acts as a curing agent, its branched structure affects the formation of the cross-linked network. The bulky side groups can influence the spacing between polymer chains, leading to an increase in the free volume within the cured resin. This can impact the material's density and permeability.

| Polymer System | Monomer | Expected Crystallinity | Expected Morphology |

|---|---|---|---|

| Polyamide | 1,6-Hexanediamine | High | Semi-crystalline with well-defined crystalline and amorphous regions |

| Polyamide | This compound | Low to Amorphous | Largely amorphous, potentially with increased porosity and free volume |

| Epoxy Resin | Linear Diamine Curing Agent | Amorphous | Densely cross-linked network |

| Epoxy Resin | This compound Curing Agent | Amorphous | Cross-linked network with increased free volume due to steric hindrance |

Impact on Polymer Chain Flexibility and Segmental Dynamics

The trimethyl groups on the hexanediamine (B8719201) backbone act as bulky side groups that restrict the rotational freedom of the polymer chain. This increased steric hindrance leads to a stiffer polymer chain compared to one derived from a linear diamine. The reduced flexibility of the polymer chains will have a direct impact on the material's thermal properties, such as the glass transition temperature (Tg). Generally, reduced chain flexibility leads to a higher Tg.

Segmental dynamics, which are the motions of small segments of the polymer chain, are also affected. The bulky trimethyl groups can hinder the cooperative motion of polymer segments, leading to a shift in the relaxation behavior of the material. This can be particularly important in applications where the material is subjected to dynamic mechanical stress.

Studies on other polyamide systems have shown that the incorporation of different structural units, such as bicyclic diamines, can induce specific conformations and alter the packing of polymer chains, thereby influencing the material's dynamics. tue.nl Similarly, the asymmetric nature of this compound is expected to introduce a more complex landscape of local segmental motions.

Role in Intermolecular Interactions and Network Formation within Polymer Systems

In polyamides, intermolecular hydrogen bonding between the amide groups is a primary determinant of their mechanical properties. chemguide.co.ukunizin.org The branched structure of this compound can disrupt the regular alignment of polymer chains, which may lead to less efficient hydrogen bonding compared to linear polyamides. This could potentially result in a lower tensile strength and modulus, although the increased chain entanglement from the bulky side groups could counteract this effect to some extent.

When used as a curing agent for epoxy resins, this compound's two primary amine groups react with epoxy groups to form a cross-linked network. biosynth.com The structure of the diamine is critical in defining the architecture of this network. The use of an isomeric mixture of curing agents can lead to a distinct crosslinking structure with a potentially higher crosslink density compared to single-isomer systems. mdpi.com The crosslink density, which is the number of crosslinks per unit volume, is a key parameter that governs the mechanical and thermal properties of the cured resin. dtic.milnagase.comresearchgate.net A higher crosslink density generally leads to a stiffer, more brittle material with a higher glass transition temperature. The irregular structure of the trimethyl-1,6-hexanediamine isomers can create a more complex and potentially less uniform network structure.

Theoretical and Computational Approaches to Structure-Property Correlation

To gain a more detailed understanding of how the isomeric structure of this compound influences polymer properties at the molecular level, theoretical and computational methods are invaluable.

Molecular dynamics (MD) simulations can provide insights into the structure and dynamics of polymers containing this compound. researchgate.net By creating an atomistic model of the polymer and simulating the motions of the atoms over time, researchers can study various properties.

For polyamides, MD simulations can be used to:

Calculate the glass transition temperature (Tg): By monitoring the change in density or other properties with temperature.

Investigate mechanical properties: By simulating the response of the polymer to an applied stress or strain. scispace.com

Study diffusion of small molecules: To understand the barrier properties of the material.

For epoxy resins, MD simulations can model the crosslinking process and predict the properties of the resulting network, such as:

Crosslink density: By tracking the formation of covalent bonds between the diamine and the epoxy resin. nih.gov

Mechanical moduli: By deforming the simulated network and measuring the stress response.

Thermal properties: Including the coefficient of thermal expansion and the glass transition temperature.

A review of MD simulations on various polyamide-based materials highlights the importance of selecting the appropriate force field to accurately model the interactions between atoms. researchgate.net

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to study the electronic structure, reactivity, and conformational preferences of the this compound isomers themselves.

These calculations can provide valuable data on:

Conformational analysis: Determining the most stable three-dimensional structures of the 2,2,4- and 2,4,4- isomers and the energy barriers between different conformations.

Reactivity of amine groups: Understanding if the steric hindrance from the trimethyl groups affects the reactivity of the two primary amine groups differently. This is crucial for predicting how the diamine will participate in polymerization and crosslinking reactions.

Intermolecular interaction energies: Calculating the strength of hydrogen bonds and van der Waals interactions between polymer chains containing this diamine.

| Computational Method | Polymer System | Key Research Questions |

|---|---|---|

| Molecular Dynamics (MD) | Polyamides | Chain packing, Tg, mechanical response, diffusion |

| Epoxy Resins | Crosslink density, modulus, thermal properties | |

| Quantum Chemistry (DFT) | Conformational analysis of 2,2,4- and 2,4,4- isomers | |

| Reactivity of amine groups and intermolecular interaction energies |

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Analysis for Polymer Structural Elucidation and Reaction Progress Monitoring (e.g., NMR, FT-IR)

Spectroscopic techniques are indispensable for elucidating the molecular structure of polymers and monitoring the conversion of functional groups during polymerization.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms. In the context of polymers derived from trimethyl-1,6-hexanediamine, ¹H and ¹³C NMR are used to confirm the successful incorporation of the monomer into the polymer backbone. For instance, in the synthesis of a hyperbranched polyamine using a related diamine (1,6-hexanediamine), ¹H NMR was used to identify key proton signals. acs.orgmdpi.com Similar analysis can be applied to polymers from 2,2,4(2,4,4)-trimethyl-1,6-hexanediamine to identify the distinct signals from the methyl groups, the methylene (B1212753) units adjacent to the amine/amide functionalities, and the methine proton, confirming the structure of the repeat unit. acs.orgmdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for a Polyamine Structure This table is illustrative, based on findings for structurally similar polyamines.

| Proton Type | Typical Chemical Shift (δ, ppm) | Significance |

| Methylene protons (-CH₂-) in backbone | 1.4 - 1.7 | Confirms the presence of the hexamethylene chain. acs.orgmdpi.com |

| Methylene protons adjacent to amine (-CH₂-NH₂) | 2.8 - 3.1 | Indicates unreacted primary amine end-groups. acs.orgmdpi.com |

| Amide protons (-CONH-) | 7.3 - 7.7 | Appears upon formation of polyamide linkages, allowing for reaction monitoring. acs.orgmdpi.com |

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and rapid technique for monitoring chemical reactions by tracking the appearance or disappearance of characteristic absorption bands of functional groups. mdpi.com In the curing of an epoxy resin with trimethyl-1,6-hexanediamine, FT-IR can follow the decrease in the intensity of the epoxide ring absorption band (around 915 cm⁻¹) and the primary amine (N-H) stretching vibrations (around 3300-3400 cm⁻¹). Simultaneously, the appearance and evolution of hydroxyl (-OH) groups (broadband around 3400 cm⁻¹) signify the progress of the curing reaction. For polyamides, FT-IR is used to confirm polymerization by identifying the characteristic amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands. nih.gov

Chromatographic Methods for Purity Assessment and Mixture Analysis of Precursors and Reaction Products

Chromatographic techniques are essential for separating and quantifying the components of a mixture, making them vital for quality control of the diamine monomer and for analyzing the complex products of polymerization reactions.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is well-suited for analyzing volatile compounds. It can be used to assess the purity of the this compound monomer, quantifying the ratio of the 2,2,4- and 2,4,4- isomers and detecting any residual solvents or synthesis byproducts. A GC method has been described for the determination of the related 1,6-hexamethylene diamine, demonstrating the applicability of this technique for diamine analysis. kaust.edu.sa

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC) and LC-MS, is used for the analysis of less volatile or thermally sensitive molecules, such as oligomers and polymer additives. In the context of polymers made from trimethyl-1,6-hexanediamine, HPLC can be used to track the consumption of monomers and the formation of oligomeric species during the initial stages of polymerization. LC-MS/MS has been used for the analysis of 1,6-hexanediamine (B7767898), highlighting its sensitivity for detecting trace components. researchgate.net

Table 2: Application of Chromatographic Methods

| Technique | Primary Application | Information Obtained |

| GC-MS | Purity analysis of diamine monomer | Isomer ratio, identification and quantification of volatile impurities. |

| HPLC | Analysis of reaction mixtures | Monitoring monomer consumption, detection of oligomers and non-volatile byproducts. |

| LC-MS | Trace analysis and structural confirmation | Identification of reaction products and additives in the polymer matrix. |

Thermal Analysis Techniques for Curing Kinetics and Polymer Transitions Research (e.g., DSC, TGA)

Thermal analysis techniques measure the physical and chemical properties of materials as a function of temperature or time. They are critical for understanding the curing behavior, thermal stability, and service temperature limits of polymers. technion.ac.ilbugattipage.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. researchgate.net For thermosets like epoxy resins cured with trimethyl-1,6-hexanediamine, DSC is used to determine the total heat of reaction (curing), which is proportional to the extent of cure. It also identifies key thermal transitions such as the glass transition temperature (Tg), which defines the upper service temperature of the cured material. acs.org For thermoplastics like polyamides, DSC reveals the Tg, the melting temperature (Tm), and the crystallization temperature (Tc). nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. acs.org TGA is used to evaluate the thermal stability of the polymer and determine its decomposition temperature. It can also be used for compositional analysis, for instance, to quantify the amount of inorganic filler in a polymer composite, as the filler will not decompose at temperatures where the polymer does. acs.org

Table 3: Typical Thermal Properties of a Polyamide (Illustrative Example) Based on data for a comparable nylon product.

| Property | Technique | Typical Value | Significance |

| Melting Temperature (Tm) | DSC | 245 °C | Temperature at which the crystalline domains melt. nih.gov |

| Crystallization Peak Temperature (Tc) | DSC | 215 °C | Temperature at which the polymer crystallizes upon cooling from the melt. nih.gov |

| Initial Decomposition Temperature | TGA | 400 °C | Onset temperature for thermal degradation, indicating thermal stability. nih.gov |

| Temperature of Maximum Weight Loss | TGA | 440 °C | Temperature at which the rate of decomposition is highest. nih.gov |

Rheological Investigations of Reactive Systems and Polymer Melts

Rheology is the study of the flow and deformation of matter. Rheological analysis is crucial for understanding the processability of polymers and for characterizing the viscoelastic properties of the final material.

For thermosetting systems, such as an epoxy resin curing with trimethyl-1,6-hexanediamine, rheological measurements track the evolution of viscosity as the reaction proceeds. bugattipage.com Initially, the viscosity is low, but as cross-linking occurs, it increases dramatically until the gel point is reached, where the material transitions from a liquid to a solid. This information is critical for defining the "pot life" and optimizing molding or application processes. bugattipage.commdpi.com

For polymer melts, such as a polyamide based on trimethyl-1,6-hexanediamine, rheological analysis characterizes properties like melt viscosity as a function of shear rate and temperature. researchgate.net Oscillatory rheometry is used to determine the viscoelastic properties, including the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. These parameters are fundamental to understanding the behavior of the polymer during melt processing operations like extrusion or injection molding. researchgate.net

Table 4: Key Parameters from Rheological Analysis

| Parameter | Description | Relevance |

| Complex Viscosity (η)* | A measure of the material's resistance to flow under oscillatory shear. | Determines processability and required processing power. |

| Gel Time | The point at which the storage (G') and loss (G'') moduli cross, indicating the liquid-to-solid transition. | Defines the working time for thermosetting resins. bugattipage.com |

| Storage Modulus (G') | The elastic response of the material; its ability to store energy. | Relates to the solid-like behavior and dimensional stability of the melt. mdpi.com |

| Loss Modulus (G'') | The viscous response of the material; its ability to dissipate energy as heat. | Relates to the liquid-like behavior and flow characteristics of the melt. mdpi.com |

Morphological Characterization using Advanced Microscopy Techniques

Microscopy techniques are used to visualize the structure of materials at the micro- and nanoscale, providing insights into phase morphology, fracture mechanisms, and the dispersion of additives.

Scanning Electron Microscopy (SEM) is widely used to study the surface topography of materials. In polymer research, it is particularly valuable for fractography—the analysis of fracture surfaces. nih.govresearchgate.net By examining the fracture surface of a polymer made with trimethyl-1,6-hexanediamine, one can determine the mode of failure (e.g., brittle or ductile). bugattipage.com SEM images can reveal features such as micro-voids, crack propagation paths, and the quality of adhesion between the polymer matrix and any reinforcing fillers. researchgate.netresearchgate.net For instance, in glass-fiber reinforced polyamides, SEM can show whether fibers have pulled out cleanly from the matrix or if they remain coated, indicating the strength of the interfacial bond. bugattipage.com

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal nanostructure of polymers. Samples must be ultra-thin to allow electrons to pass through them. TEM is instrumental in characterizing the morphology of polymer blends and nanocomposites. For example, in a polyamide-clay nanocomposite, TEM can reveal the extent to which the clay layers have been exfoliated and dispersed throughout the polymer matrix. researchgate.netresearchgate.net In studies of polyamide reverse osmosis membranes, TEM has been used to identify and characterize nanoscale voids within the polymer film, which significantly impact membrane performance. kaust.edu.satechnion.ac.il

Table 5: Information from Advanced Microscopy

| Technique | Typical Application | Morphological Features Revealed |

| SEM | Fracture surface analysis | Ductile vs. brittle failure modes, voids, crack paths, filler-matrix adhesion. bugattipage.comresearchgate.net |

| TEM | Nanostructure of polymer films and composites | Dispersion of nanofillers, phase separation in blends, crystalline domains, nanoscale voids. acs.orgtechnion.ac.il |

Environmental and Sustainability Considerations in 2,2,4 2,4,4 Trimethyl 1,6 Hexanediamine Chemistry

Development of Green Synthesis Approaches for Production

The conventional synthesis of TMD originates from isophorone (B1672270), which is itself typically derived from the self-condensation of acetone (B3395972). The multi-step conversion of isophorone to TMD involves hydrogenation, oxidation, and subsequent transformation of the resulting diacid into a diamine via a dinitrile intermediate. wikipedia.org Research into green synthesis approaches aims to improve the efficiency and reduce the environmental burden of this process.

Key areas of development include:

Catalyst Optimization: The oxidation of trimethylcyclohexanol (B73185), an intermediate in the TMD synthesis, and the synthesis of precursors like ketoisophorone are critical steps where catalyst efficiency plays a major role. wikipedia.orggoogle.com Research focuses on developing highly selective and reusable catalysts, such as manganese-containing complexes, to improve space-time yields and reduce the amount of catalyst required, thereby minimizing waste. google.com

Bio-based Feedstocks: A significant green approach involves exploring bio-based routes for the initial feedstock. While the conventional route relies on petrochemical-derived acetone, developing processes to produce acetone from biomass could substantially lower the carbon footprint of TMD.

Process Intensification: Optimizing reaction conditions, such as temperature and pressure, and using modern reactor technology can lead to higher conversion rates, reduced energy consumption, and lower waste generation. For instance, methods for producing the precursor ketoisophorone have been developed to achieve high conversion rates and yields under specific catalytic conditions. prepchem.com

The table below outlines a comparison between the conventional synthesis pathway and potential green-focused modifications.

| Synthesis Stage | Conventional Approach | Potential Green Chemistry Approach |

| Feedstock | Petrochemical-based isophorone | Isophorone derived from bio-based acetone |

| Hydrogenation | Standard hydrogenation of isophorone to trimethylcyclohexanol | Use of more efficient, recyclable, and non-precious metal catalysts |

| Oxidation | Oxidation of trimethylcyclohexanol with traditional oxidizing agents (e.g., nitric acid) | Catalytic oxidation using greener oxidants (e.g., O2, H2O2) and highly selective catalysts to minimize byproducts google.com |

| Diamine Formation | Conversion of trimethyladipic acid to dinitrile, followed by hydrogenation | Direct amination routes or processes that avoid hazardous reagents like cyanide for the nitrile formation |

| Overall Process | Multi-step batch processing | Continuous flow processes for better control, efficiency, and safety |

Lifecycle Assessment Methodologies for TMD-Based Materials

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product throughout its entire life, from raw material extraction to final disposal. sintef.no While specific, published LCA data for TMD-based materials is not widely available, the framework for conducting such an assessment is well-established by ISO 14040 and ISO 14044 standards. mdpi.com

An LCA for a TMD-containing polymer, such as a specialty polyamide, would involve four main stages:

Goal and Scope Definition: This initial stage defines the purpose of the study, the functional unit (e.g., 1 kg of polymer), and the system boundaries. The boundaries could be "cradle-to-gate" (from raw material extraction to the factory gate) or "cradle-to-grave" (including the use phase and end-of-life). sintef.no

Life Cycle Inventory (LCI): This phase involves compiling all inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil; waste) for each process within the system boundaries. sintef.no For TMD-based materials, this would include data from the synthesis of TMD, the polymerization process, and manufacturing of the final product.

Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. These are categorized into areas such as global warming potential (carbon footprint), acidification potential, eutrophication potential, and ozone depletion potential. mdpi.com Comparative studies, such as assessing fossil-based versus potential bio-based TMD production, would highlight differences in these impact categories. rsc.org

The table below illustrates the application of this methodology to a hypothetical TMD-based product.

| LCA Stage | Application to a TMD-Based Polyamide |

| Goal & Scope | To quantify the environmental footprint of 1 kg of TMD-polyamide from raw material extraction to end-of-life (cradle-to-grave). |

| Inventory (LCI) | Data collection on: acetone/isophorone production, TMD synthesis (energy, reagents, waste), polymerization (solvents, energy), and end-of-life processing (e.g., energy for pyrolysis). |

| Impact (LCIA) | Calculation of impacts like CO2 emissions from fossil fuel use in synthesis and potential eutrophication from reagent disposal. A comparison with other polyamides like bio-based HMDA-polymers could be made. rsc.org |

| Interpretation | Identifying "hotspots" in the lifecycle, such as the energy-intensive synthesis of TMD, and evaluating the potential benefits of chemical recycling versus incineration. |

Research into Degradation Mechanisms and Circular Economy Approaches for TMD-Containing Polymers

Polymers derived from TMD, primarily polyamides and epoxy resins, are known for their durability and resistance to degradation, which makes their end-of-life management a critical sustainability challenge. These materials are generally not considered biodegradable. nsf.govrsc.org Therefore, research is heavily focused on creating a circular economy for these polymers through advanced recycling technologies.

Degradation Mechanisms: The primary degradation pathways for TMD-containing polymers under environmental or processing stress include:

Hydrolysis: Polyamides can be broken down by hydrolysis, where water molecules cleave the amide bonds. However, this process is typically very slow under ambient conditions. nih.gov

Thermal Degradation: At high temperatures, such as during melt processing or in a fire, polymer chains can break randomly, leading to a loss of mechanical properties. researchgate.net

Photo-oxidative Degradation: Exposure to UV light and oxygen can generate free radicals that lead to chain scission and cross-linking, causing materials to become brittle. researchgate.net

Circular Economy Approaches: Given the low biodegradability, the focus is on recovery and reuse rather than disposal.

Mechanical Recycling: This involves melting and reprocessing the polymer waste. However, this method often leads to "downcycling," where the material quality degrades with each cycle due to thermal stress and contaminants. nsf.govrsc.org

Chemical Recycling (Depolymerization): This is a more promising approach for high-value polymers like those made with TMD. hsh-chemie.com It involves using chemical processes (e.g., solvolysis, hydrolysis) to break the polymer down into its constituent monomers, including TMD. europa.eu These recovered monomers can then be purified and used to produce new, virgin-quality polymer, creating a closed-loop system. nsf.govrsc.org Introducing functional groups that facilitate selective degradation can be a strategy to improve the efficiency of chemical recycling. researchgate.net

Thermochemical Recycling (Pyrolysis): This process uses high temperatures in the absence of oxygen to break down plastic waste into a mixture of gases, liquids (pyrolysis oil), and solid char. researchgate.netbasf.com The pyrolysis oil can be used as a feedstock for the chemical industry to produce new plastics, contributing to a circular economy. europa.eubasf.com

The following table compares the end-of-life options for TMD-containing polymers.

| End-of-Life Option | Description | Sustainability Outcome |

| Landfill | Disposal in the ground. | Unsustainable; no value recovery, potential for long-term environmental contamination. nsf.gov |

| Incineration | Combustion to generate energy. | Recovers energy but results in CO2 emissions and loss of material value. basf.com |

| Mechanical Recycling | Melt and re-form the plastic. | Limited recyclability due to quality degradation (downcycling). rsc.org |

| Chemical Recycling | Depolymerization back to monomers (e.g., TMD). | High potential for a true circular economy by creating virgin-quality polymers from waste. nsf.govhsh-chemie.com |

| Pyrolysis | Thermal decomposition into chemical feedstock. | A viable route for mixed plastic waste, converting it back to valuable hydrocarbons. researchgate.netbasf.com |

Future Research Directions and Emerging Paradigms

Novel Applications in High-Performance Engineering Materials and Composites

The distinct molecular structure of TMD is a key driver for its use in creating high-performance engineering materials. As a crosslinking agent, it is integral to the formulation of robust epoxy resins and polyurethanes. biosynth.com Future research is focused on leveraging its properties to develop next-generation materials with superior mechanical and thermal characteristics.

One significant area of development is in advanced polymers. For instance, the reaction of 2,2,4-trimethylhexamethylenediamine with maleic anhydride (B1165640) yields 1,6-bismaleimido(2,2,4-trimethyl)hexane. google.com This derivative, upon heating, forms an infusible and insoluble polymer with excellent mechanical properties, making it suitable for applications demanding high thermal and structural stability. google.com

Furthermore, TMD is being explored as a component in advanced composites. Recent studies have shown its use in formulating lactose-based biomass adhesives. acs.orgacs.org The incorporation of a branched polyamine synthesized from 1,6-hexanediamine (B7767898) and trimethyl citrate (B86180) significantly enhances the mechanical strength of the resulting plywood, demonstrating TMD's potential in creating strong, bio-based composite materials. acs.org

Table 1: Applications of TMD in High-Performance Materials

| Application Area | Role of TMD | Resulting Material/Product | Key Properties |

|---|---|---|---|

| Specialty Polyamides | Monomer | Nylon TMDT | Enhanced mechanical performance |

| Epoxy Systems | Curing Agent / Crosslinker | Cured Epoxy Resins | High strength, durability |

| Polyurethanes | Crosslinker | Polyurethane foams and elastomers | Improved structural integrity |

| Advanced Polymers | Precursor to Bismaleimide (B1667444) | Infusible, insoluble thermoset polymers | Good mechanical properties, thermal stability |

| Biomass Composites | Component of adhesive formulation | High-strength biomass adhesives for plywood | Enhanced mechanical strength |

Integration into Smart Materials and Responsive Polymer Systems

"Smart materials" that can change their properties in response to external stimuli represent a major frontier in materials science. An emerging application for TMD is in the development of shape-memory polymers (SMPs), which are materials capable of returning to a pre-determined shape from a deformed state when triggered by an external stimulus like temperature.

A notable example comes from TMD LAB, a company developing implantable medical devices using SMPs. biospace.com These advanced polymers are designed to restore their shape near body temperature, with a controllable recovery speed ranging from seconds to minutes. biospace.com This responsiveness is critical for minimally invasive medical procedures. A key characteristic of these SMPs is a 74% reduction in the formation of biofilms caused by microbial infections compared to traditional materials like silicone, a significant advantage for implantable devices. biospace.com The development of such materials highlights the potential of TMD-based polymers in creating sophisticated systems for biomedical applications, including non-vascular stents and ophthalmic devices. biospace.com

Advanced Computational Design and Materials Informatics for TMD-Based Systems

The development of new polymers has traditionally relied on time-consuming trial-and-error experimentation. However, the field of Materials Informatics (MI) is revolutionizing this process by integrating data science and machine learning to accelerate materials discovery. digitellinc.commi-6.co.jp Although specific MI studies on TMD-based systems are not yet widely published, the methodologies being developed for polymers are directly applicable.

Advanced computational design involves using machine learning models to predict the properties of polymers based on their chemical structure and composition. digitellinc.commi-6.co.jp This approach, known as quantitative structure-property relationship (QSPR), allows researchers to screen vast numbers of potential polymer structures computationally to identify candidates with desired characteristics, such as high thermal stability or specific mechanical strengths. mi-6.co.jp For TMD-based systems, this could mean rapidly designing new polyamides or epoxy resins with tailored properties without synthesizing each one.

A key challenge in polymer informatics is accurately representing the complex, long-chain structures of polymers for machine learning models. mi-6.co.jp Researchers are developing novel molecular descriptors and graph-based models to overcome this. mi-6.co.jp Furthermore, to address the often-scarce data in materials science, multi-task learning models are being employed, which learn from correlations between different material properties simultaneously to make more accurate predictions. gatech.edu The integration of automated robotic systems for material synthesis and testing directly into the optimization loop—a concept called "experiments in the loop"—further accelerates the design-build-test-learn cycle. digitellinc.com

Table 2: Materials Informatics Approach for TMD-Polymer Design

| Step | Description | Relevance to TMD-Based Systems |

|---|---|---|

| 1. Data Curation | Gather existing data on TMD-based polymers (e.g., from literature, patents, internal experiments). | Create a foundational dataset of known structures and their properties. |

| 2. Featurization | Convert polymer structures into machine-readable numerical descriptors (features). youtube.com | Represent the unique structural aspects of TMD within the polymer backbone. |

| 3. Model Training | Use machine learning algorithms (e.g., neural networks, gradient boosting) to build a model linking features to properties. gatech.edu | Develop a predictive model for key properties of TMD polymers (e.g., glass transition temperature, tensile strength). |

| 4. Inverse Design | Use the trained model to predict novel structures that exhibit a desired set of target properties. | Computationally design new TMD-based materials for specific high-performance applications. |

| 5. Experimental Validation | Synthesize and test the most promising computer-designed candidates to verify performance. digitellinc.com | Confirm the properties of newly designed TMD polymers, providing feedback for the next design cycle. |

Exploration of Bio-Based and Sustainable Alternatives to Traditional Precursors

The conventional synthesis of TMD begins with isophorone (B1672270), a petroleum-derived chemical. wikipedia.org With a growing emphasis on sustainability and a circular economy, significant research is underway to develop bio-based production routes for key chemical building blocks, including diamines. While the direct bio-synthesis of TMD is still a nascent field, research into structurally related diamines like 1,6-hexamethylenediamine (HMD) provides a clear roadmap for future possibilities.

Current research demonstrates successful strategies for producing HMD from renewable feedstocks using metabolically engineered microorganisms. nih.govnih.gov One approach involves engineering Escherichia coli to convert L-lysine, an amino acid produced via fermentation of biomass, into HMD. nih.gov This work achieved a yield of 213.5 ± 8.7 mg/L, the highest reported from L-lysine. nih.gov Another successful pathway involves the de novo production of HMD directly from glucose using a co-culture fermentation strategy with two engineered E. coli strains. nih.gov

A different green chemistry approach focuses on converting 5-hydroxymethylfurfural (B1680220) (5-HMF), a platform chemical derived from biomass, into precursors for polyurethanes, bypassing the use of toxic phosgene. rsc.org These pioneering efforts in creating sustainable pathways to HMD lay the scientific groundwork for developing future bio-based routes to TMD, promising to reduce the environmental footprint of the resulting polymers.

Table 3: Comparison of Sustainable Production Routes for Hexamethylenediamine (HMD)

| Precursor | Production Method | Organism/Catalyst | Key Advantage |

|---|---|---|---|

| L-Lysine | Metabolic Engineering / Fermentation | Engineered Escherichia coli | Utilizes a readily available bio-based amino acid. nih.gov |

| Glucose | Metabolic Engineering / Co-culture Fermentation | Engineered Escherichia coli | Direct conversion from a primary sugar feedstock. nih.gov |

| 5-Hydroxymethylfurfural (5-HMF) | Catalytic Conversion | Platinum-based catalyst (Pt/Nb₂O₅) | Creates a green pathway to diisocyanate precursors, avoiding toxic reagents. rsc.org |

Q & A

Q. What are the optimal synthetic routes for 2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine, and how can purity be maximized?

Methodological Answer: The compound is typically synthesized via reductive amination of ketones or aldehydes using ammonia and hydrogen gas in the presence of a catalyst (e.g., Raney nickel). Key variables affecting yield include reaction temperature (optimized at 80–120°C), hydrogen pressure (5–10 bar), and stoichiometric ratios of precursors. Post-synthesis purification involves fractional distillation under reduced pressure (e.g., 232°C at 760 mmHg) to isolate isomers . Impurities (e.g., unreacted amines) can be removed via recrystallization in non-polar solvents. Purity verification requires gas chromatography (GC) coupled with mass spectrometry (MS) to distinguish isomers .

Q. How can structural isomerism (2,2,4 vs. 2,4,4) impact experimental outcomes in crosslinking applications?

Methodological Answer: Isomer ratios influence crosslinking efficiency in polymers due to differences in steric hindrance and spatial arrangement. For example, in epoxy curing (e.g., D.E.H.™ 615), 2,4,4-trimethyl isomers exhibit faster reaction kinetics due to reduced steric bulk compared to 2,2,4 isomers. Researchers should quantify isomer ratios using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and correlate them with mechanical properties (e.g., tensile strength, glass transition temperature) . Adjusting isomer ratios (via controlled synthesis) optimizes crosslink density in polyamide hardeners .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (δ 1.0–1.5 ppm for methyl groups; δ 2.6–3.0 ppm for amine protons) distinguishes isomers .

- FT-IR : Peaks at 3300–3500 cm⁻¹ (N-H stretch) and 2800–3000 cm⁻¹ (C-H stretch) confirm amine functionality .

- GC-MS : Quantifies purity and identifies byproducts (e.g., unreacted hexanediamine derivatives) .

Advanced Research Questions

Q. How does this compound enhance phase separation in biomolecular condensates?

Methodological Answer: The compound’s amphiphilic nature (polar amine groups and hydrophobic methyl branches) stabilizes liquid-liquid phase separation (LLPS) in peptide-based coacervates. In vitro studies show that replacing apolar spacers (e.g., 1,6-hexanediamine) with this trimethyl derivative increases hydration entropy (ΔS) by 20–30%, promoting coacervate formation. Researchers should measure solvation free energy (via molecular dynamics simulations) and correlate it with dipole moment (experimentally derived from dielectric spectroscopy) to predict LLPS behavior .

Q. What strategies mitigate toxicity risks in biomedical applications (e.g., drug delivery)?

Methodological Answer: